molecular formula C9H11NO2 B1430738 3-(5-Methoxypyridin-3-yl)propanal CAS No. 1553952-87-6

3-(5-Methoxypyridin-3-yl)propanal

Cat. No. B1430738
M. Wt: 165.19 g/mol
InChI Key: XAWVVDXNKBUXMS-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-3-yl)propanal is an organic compound . It is widely used in scientific experiments.


Molecular Structure Analysis

The molecular formula of 3-(5-Methoxypyridin-3-yl)propanal is C9H11NO2 . The molecular weight is 165.19 g/mol .


Physical And Chemical Properties Analysis

3-(5-Methoxypyridin-3-yl)propanal is a powder at room temperature .

Scientific Research Applications

Bone Turnover and Osteoporosis

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a derivative of 3-(5-Methoxypyridin-3-yl)propanal, has been identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. It demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).

Kinase Inhibition and Drug Safety

Modifications of 3-methoxy-2-aminopyridine compounds, related to 3-(5-Methoxypyridin-3-yl)propanal, have been studied for their role as kinase inhibitors. These compounds, including (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, have been explored for reducing mutagenic potential and time-dependent drug-drug interactions, key factors in drug safety (Palmer et al., 2012).

Leukotriene Synthesis Inhibition

The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, a derivative of 3-(5-Methoxypyridin-3-yl)propanal, has been developed as a potent and selective inhibitor of leukotriene synthesis. This compound has shown efficacy in a murine model of allergen-induced asthma and completed phase 1 trials, indicating its potential in clinical applications (Hutchinson et al., 2009).

Anti-Cancer Properties

Several studies have investigated the anti-cancer properties of derivatives and related compounds of 3-(5-Methoxypyridin-3-yl)propanal. These include synthesizing and testing bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes and other similar compounds for their effectiveness against various cancer cell lines, including ovarian cancer and leukemia (Gallati et al., 2020), (Gallati et al., 2021).

properties

IUPAC Name

3-(5-methoxypyridin-3-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVVDXNKBUXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methoxypyridin-3-yl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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